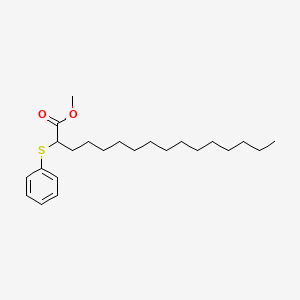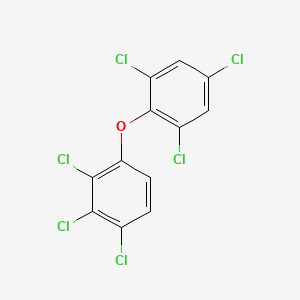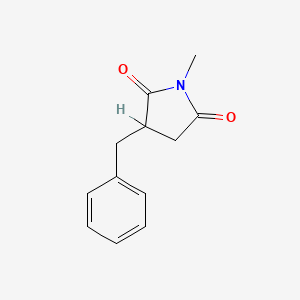
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: N,N-dimethyl-7H-purin-6-amine and 2,4,6-trinitrophenol . N,N-dimethyl-7H-purin-6-amine is a derivative of purine, a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-7H-purin-6-amine typically involves the methylation of purine derivatives. One common method is the reaction of purine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the methylation process .
2,4,6-trinitrophenol: is synthesized through the nitration of phenol. This process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of N,N-dimethyl-7H-purin-6-amine involves large-scale methylation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of picric acid .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-7H-purin-6-amine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:
Reduction: Reduction of nitro groups to amino groups.
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of .
Reduction: Amino derivatives of .
Substitution: Substituted purine and picric acid derivatives.
Scientific Research Applications
N,N-dimethyl-7H-purin-6-amine: has applications in:
Chemistry: Used as a building block for the synthesis of various purine derivatives.
Biology: Studied for its potential role in biological processes and as a ligand for receptors.
Medicine: Investigated for its potential therapeutic properties.
2,4,6-trinitrophenol: is used in:
Chemistry: As a reagent in chemical synthesis.
Biology: Studied for its effects on biological systems.
Mechanism of Action
The mechanism of action of N,N-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context .
2,4,6-trinitrophenol: exerts its effects through the interaction with cellular components, leading to oxidative stress and disruption of cellular functions. Its nitro groups play a crucial role in its reactivity and biological effects .
Comparison with Similar Compounds
N,N-dimethyl-7H-purin-6-amine: is similar to other purine derivatives, such as adenine and guanine, but its dimethylation provides unique properties, such as increased lipophilicity and altered binding affinity to receptors .
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol, but its specific structure gives it distinct reactivity and applications .
List of Similar Compounds
- Adenine
- Guanine
- Trinitrotoluene (TNT)
- Dinitrophenol
Properties
CAS No. |
105474-91-7 |
|---|---|
Molecular Formula |
C13H12N8O7 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N5.C6H3N3O7/c1-12(2)7-5-6(9-3-8-5)10-4-11-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4H,1-2H3,(H,8,9,10,11);1-2,10H |
InChI Key |
WHEZWGPHSFHNQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)







